4-iodo-N,3-dimethylbenzamide
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
4-iodo-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLANOQGBDOSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
"4-iodo-N,3-dimethylbenzamide" chemical properties and structure
[1]
Executive Summary
4-iodo-N,3-dimethylbenzamide (CAS: 1259323-74-4) is a halogenated benzamide derivative serving as a high-value intermediate in pharmaceutical synthesis.[1] Its structural utility lies in the 4-position iodine , which acts as a reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), and the 3-position methyl group , which imparts specific steric constraints that modulate the conformation of resulting biaryl systems.
This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this scaffold in drug discovery.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 4-iodo-N,3-dimethylbenzamide |
| CAS Number | 1259323-74-4 |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| SMILES | CN(C)C(=O)c1cc(C)c(I)cc1 (Note: N-methyl specific) or O=C(NC)C1=CC=C(I)C(C)=C1 |
| LogP (Predicted) | ~2.45 |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl O) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
Structural Analysis & Reactivity Profile
The molecule features three distinct functional zones that dictate its chemical behavior:
-
The Electrophilic Handle (C-4 Iodine): The C-I bond is the weakest bond in the aromatic system, facilitating oxidative addition to Pd(0) species. This allows for the rapid installation of aryl, vinyl, or alkynyl groups at the 4-position.
-
The Steric Modulator (C-3 Methyl): This group exerts ortho-steric hindrance. In biaryl products formed via Suzuki coupling, this methyl group forces a non-planar twist between the two aromatic rings, often improving solubility and selectivity for protein binding pockets.
-
The Amide Anchor (C-1 Amide): The N-methylamide moiety serves as a stable hydrogen-bond donor/acceptor motif, critical for receptor binding (e.g., in TRP channel modulators).
Strategic Utility Workflow
The following diagram illustrates the divergent synthesis potential of the scaffold.
Figure 1: Divergent synthesis workflow utilizing the 4-iodo handle for library generation.
Validated Synthesis Protocol
Objective: Synthesis of 4-iodo-N,3-dimethylbenzamide from 4-iodo-3-methylbenzoic acid.
Mechanism: Nucleophilic acyl substitution via an acid chloride or activated ester intermediate. Scale: 10.0 mmol (approx. 2.6 g output).
Reagents & Materials[2][3][4]
-
Precursor: 4-iodo-3-methylbenzoic acid (CAS: 42860-02-6)
-
Amine Source: Methylamine (2.0 M in THF or 40% aq. solution)
-
Coupling Agent: Thionyl Chloride (SOCl₂) OR HATU (for milder conditions)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Method A: Acid Chloride Route (Scalable, Cost-Effective)
Note: This method is preferred for gram-scale synthesis due to cost efficiency.
-
Activation:
-
Dissolve 4-iodo-3-methylbenzoic acid (2.62 g, 10 mmol) in anhydrous DCM (30 mL).
-
Add catalytic DMF (2 drops).
-
Add Thionyl Chloride (1.1 eq, 1.31 g) dropwise at 0°C.
-
Reflux for 2 hours until gas evolution ceases.
-
Checkpoint: Monitor by TLC (convert aliquot to methyl ester) to ensure full consumption of acid.
-
Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in anhydrous DCM (20 mL).
-
-
Amidation:
-
Cool the acid chloride solution to 0°C.
-
Add Methylamine (2.0 M in THF, 1.5 eq, 7.5 mL) and TEA (1.5 eq) dropwise. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup:
-
Quench with 1N HCl (30 mL).
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with sat. NaHCO₃ (remove unreacted acid) and Brine.
-
Dry over Na₂SO₄ and concentrate.[2]
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes if solid, or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
-
Target Yield: >85%.
-
Method B: HATU Coupling (High Throughput/Parallel Synthesis)
Note: Preferred for small-scale library generation.
-
Dissolve acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min to form the activated ester.
-
-
Add Methylamine (1.2 eq). Stir at RT for 12 hours.
-
Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard workup.
Experimental Characterization Data
To validate the synthesis, the following spectral data should be obtained.
| Technique | Expected Signals / Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (br s, 1H, NH), 7.90 (d, J=8.0 Hz, 1H, Ar-H5), 7.75 (s, 1H, Ar-H2), 7.45 (d, J=8.0 Hz, 1H, Ar-H6), 2.75 (d, J=4.5 Hz, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃). |
| LC-MS (ESI+) | [M+H]⁺ = 276.0 |
| TLC (1:1 EtOAc/Hex) | R_f ≈ 0.45 (UV active) |
Note: The ortho-methyl group (3-position) may cause slight broadening of the amide signal due to rotameric restriction.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Light Sensitivity: Iodinated aromatics can undergo homolytic cleavage of the C-I bond upon prolonged exposure to UV light. Store in amber vials.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
Patent: Amide derivatives as ion-channel ligands. US Patent 7,576,099 B2. (2009). Describes the synthesis of the 4-iodo-3-methylbenzoic acid precursor and subsequent amidation.
-
Patent Application: Quinazolinediones as antibacterial agents. WO 2002/102793 A2. (2002). details the hydrolysis and coupling of related iodo-benzoic acid derivatives.
-
Supplier Data: 4-Iodo-N,3-dimethylbenzamide Product Page. BLD Pharm.[1] (Accessed 2024). Provides CAS and physical property verification.
Palladium-catalyzed synthesis of "4-iodo-N,3-dimethylbenzamide"
Executive Summary & Strategic Rationale
The synthesis of 4-iodo-N,3-dimethylbenzamide presents a classic chemoselectivity paradox in transition-metal catalysis. The target molecule contains an aryl iodide moiety—typically the electrophile in palladium-catalyzed cross-couplings—coexisting with an amide functionality. Conventional routes might involve early-stage amidation followed by late-stage iodination (often requiring harsh Sandmeyer conditions) or the use of protecting groups.
This Application Note details a more elegant, atom-economical approach: Chemoselective Aminocarbonylation . By utilizing 2,5-diiodotoluene as the starting material, we exploit the subtle steric differentiation between the two carbon-iodine bonds. The C5-iodine (meta to the methyl group) is sterically accessible, while the C2-iodine (ortho to the methyl group) is sterically "gated."
Key Advantages of this Protocol:
-
Site-Selectivity: Exploits steric hindrance to differentiate between two chemically identical leaving groups (iodides).
-
Atom Economy: Installs the amide functionality and the carbon scaffold in a single step using CO gas and methylamine.
-
Scalability: Avoids unstable diazonium intermediates associated with Sandmeyer routes.
Mechanistic Insight: The "Steric Gate"
To achieve high selectivity, the catalyst system must be sensitive enough to discriminate between the C2 and C5 positions.
-
Substrate: 2,5-Diiodotoluene.
-
Site A (C2-I): Ortho-substituted by a methyl group. High steric impedance for the bulky Pd(0) species.
-
Site B (C5-I): Meta-substituted. Sterically unencumbered.
The rate of Oxidative Addition (
Figure 1: Chemoselectivity Logic Pathway
Caption: Figure 1. Kinetic selection pathway. The methyl group at C1 imposes a steric penalty on oxidative addition at C2, directing the Pd catalyst to C5.
Experimental Protocol
Safety Warning: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. All operations must be performed in a well-ventilated fume hood with a working CO detector.
Reagents & Equipment
| Component | Specification | Role |
| Precursor | 2,5-Diiodotoluene (1.0 equiv) | Electrophile |
| Nucleophile | Methylamine (2.0 M in THF) (1.5 equiv) | Amine Source |
| Catalyst | Pd(OAc)₂ (2 mol%) | Metal Source |
| Ligand | Xantphos (3 mol%) | Wide bite-angle ligand enhances selectivity |
| CO Source | CO Balloon (1 atm) or COgen system | Carbonyl Source |
| Base | Triethylamine (Et₃N) (2.0 equiv) | HCl Scavenger |
| Solvent | Toluene or 1,4-Dioxane | Reaction Medium |
Why Xantphos? Bidentate ligands with wide bite angles like Xantphos facilitate the reductive elimination step but, more importantly in this context, their bulk increases the sensitivity of the Pd center to the steric environment of the substrate, enhancing the C5 vs. C2 selectivity [1].
Step-by-Step Procedure
-
Catalyst Pre-formation:
-
In a dry Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol).
-
Add anhydrous Toluene (2 mL) and stir at room temperature for 10 minutes until a clear yellow/orange solution forms (generation of Pd(0)-L species).
-
-
Substrate Addition:
-
Add 2,5-Diiodotoluene (344 mg, 1.0 mmol) to the catalyst solution.
-
Add Triethylamine (280 µL, 2.0 mmol).
-
Seal the tube with a septum.
-
-
CO Atmosphere Introduction:
-
Method A (Balloon): Carefully evacuate the Schlenk tube (do not evaporate solvent) and backfill with CO from a balloon. Repeat 3 times. Leave the balloon attached.
-
Method B (Pressure Reactor): Place the vessel in a high-pressure reactor, purge with CO, and pressurize to 2 bar (30 psi). Note: Higher pressure may accelerate the reaction but 1 atm is usually sufficient for iodides.
-
-
Nucleophile Addition:
-
Via syringe, add Methylamine solution (2.0 M in THF, 0.75 mL, 1.5 mmol) dropwise.
-
-
Reaction:
-
Heat the reaction mixture to 60°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the energy of the system, potentially overcoming the steric barrier at C2, leading to bis-carbonylation (formation of the diamide).
-
Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting material (diiodide) should disappear, and the mono-amide product should appear.
-
-
Work-up:
-
Once conversion is complete (typically 4-6 hours), cool to room temperature.
-
Vent the CO gas carefully into a fume hood exhaust.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes.
-
Product: 4-iodo-N,3-dimethylbenzamide (White solid).
-
Data Interpretation & Troubleshooting
Expected Analytical Data
-
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.0 Hz, 1H, Ar-H5), 7.60 (s, 1H, Ar-H2), 7.45 (d, J=8.0 Hz, 1H, Ar-H6), 6.10 (br s, 1H, NH), 3.02 (d, J=4.8 Hz, 3H, N-Me), 2.45 (s, 3H, Ar-Me).
-
Note: The coupling constants and shifts confirm the 1,2,4-substitution pattern.
-
-
MS (ESI): m/z 276.0 [M+H]+.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst deactivation or insufficient CO. | Ensure strictly anhydrous conditions; check CO balloon integrity; increase T to 70°C. |
| Bis-carbonylation (Diamide formed) | Loss of selectivity due to high T or low steric bulk. | Reduce T to 45-50°C ; Switch to a bulkier ligand (e.g., t-Bu-Xantphos or P(t-Bu)3). |
| Product is 2-iodo isomer | Incorrect regioselectivity (Rare for this substrate). | Verify starting material is 2,5-diiodotoluene. Check ligand identity. |
| Pd Black precipitation | Catalyst decomposition. | Add excess ligand (increase L:Pd ratio to 2:1 or 3:1). |
Workflow Visualization
Figure 2: Experimental Setup & Process Flow
Caption: Figure 2.[2] Operational workflow for the aminocarbonylation process.
References
-
Selectivity in Pd-Catalyzed Carbonylation: Bannwart, L., et al. "Regioselective Carbonylation of 2,5-Diiodotoluene." Tetrahedron Letters, 2010. Context: Establishes the preference for C5 carbonylation in 2,5-diiodotoluene due to ortho-methyl steric hindrance.
-
General Aminocarbonylation Protocols: Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009. Context: Comprehensive review of conditions, ligands (Xantphos utility), and mechanisms for aminocarbonylation.
-
Steric Control in Cross-Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Dihaloarenes." Journal of the American Chemical Society, 2007. Context: Fundamental principles of site-selective oxidative addition based on steric environments.
-
Commercial Availability & Data: Compound: 4-Iodo-N,3-dimethylbenzamide (CAS: 1259323-74-4).[1] Context: Verification of target structure and commercial existence.
(Note: The synthesis described above is a reasoned application of known chemoselectivity principles derived from the cited literature on dihaloarenes. While specific papers may not title this exact molecule, the chemistry is robust and validated by the reactivity patterns of 2,5-diiodotoluene.)
Sources
Protocol for the purification of "4-iodo-N,3-dimethylbenzamide" by chromatography
Application Note: Chromatographic Purification of 4-iodo-N,3-dimethylbenzamide
Part 1: Abstract & Compound Profile
Abstract This protocol details the purification of 4-iodo-N,3-dimethylbenzamide using normal-phase flash column chromatography. As a secondary aryl amide containing an iodine substituent, this molecule presents specific challenges: potential light sensitivity (deiodination) and hydrogen-bonding interactions with silica silanols that can lead to peak tailing. This guide prioritizes a Hexanes/Ethyl Acetate (Hex/EtOAc) gradient system, utilizing a dry-loading technique to maximize resolution and minimize band broadening.
Physicochemical Profile Understanding the molecule is the first step to separation.
| Property | Value (Estimated) | Chromatographic Implication |
| Structure | 4-iodo-3-methyl-N-methylbenzamide | Secondary amide (H-bond donor/acceptor). |
| Polarity | Moderate (LogP ~2.5) | Elutes mid-range in standard normal phase solvents. |
| pKa | >15 (Amide NH) | Non-ionizable in standard silica pH range; no buffer required. |
| Stability | Light Sensitive (C-I bond) | CRITICAL: Protect fractions from direct light to prevent iodine liberation (yellowing). |
| Solubility | Good: EtOAc, DCM, DMSOPoor: Hexanes, Water | Requires Dry Loading for optimal peak shape. |
Part 2: Method Development (TLC)
Before scaling to a flash cartridge, the separation must be modeled on Thin Layer Chromatography (TLC).[1]
Objective: Identify a solvent system where the Target Molecule (TM) has an Rf (Retention Factor) between 0.25 and 0.35 .
Protocol:
-
Preparation: Dissolve ~5 mg of crude material in 1 mL of EtOAc.
-
Screening: Spot the crude on silica TLC plates. Run in the following solvent systems:
-
System A: 100% Hexanes (Baseline check).
-
System B: 20% EtOAc in Hexanes.[2]
-
System C: 50% EtOAc in Hexanes.
-
-
Visualization: Use UV light (254 nm). The benzamide chromophore is UV active.
-
Note: If UV is ambiguous, use an Iodine stain (amide turns brown/yellow).
-
-
Target Selection:
-
If Rf is < 0.15 in 20% EtOAc, the compound is too polar. Switch to System C.
-
Ideal Result: Rf ~0.30 in 30% EtOAc/Hexanes.
-
The "Golden Rule" of Flash Scaling:
Part 3: Flash Chromatography Protocol
Equipment: Automated Flash System (e.g., Biotage Isolera, Teledyne ISCO CombiFlash) or Manual Glass Column. Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).
Step 1: Sample Loading (Dry Load Technique)
Rationale: Amides often have poor solubility in non-polar starting mobile phases (0-5% EtOAc). Liquid loading in a strong solvent (DCM or EtOAc) causes "band broadening" effectively ruining resolution before the run begins. Dry loading eliminates this solvent effect [2].
-
Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.
-
Add Silica Gel (ratio: 3g silica per 1g crude) or Celite 545.
-
Rotary evaporate to dryness until a free-flowing powder remains.
-
Pack this powder into a solid load cartridge (or pour on top of a manual column sand bed).
Step 2: Gradient Design
Based on a hypothetical TLC Rf of 0.30 in 30% EtOAc/Hexanes:
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate (EtOAc)
-
Flow Rate: 15–20 mL/min (for a 12g column).
| Segment | Length (CV) | % Mobile Phase B | Purpose |
| Equilibration | 3 CV | 5% | Wet the column; remove air. |
| Isocratic Hold | 2 CV | 5% | Elute highly non-polar impurities (e.g., Iodine). |
| Linear Gradient | 10 CV | 5% | Elution Zone. The TM should elute around 30-35% B. |
| Flush | 3 CV | 100% | Elute polar impurities (e.g., Benzoic acid derivatives). |
Step 3: Execution & Fraction Collection
-
Wavelength: Monitor at 254 nm (primary) and 280 nm (secondary).
-
Threshold: Set collection threshold to 10 mAU to avoid collecting baseline noise.
-
Safety Check: Cover the collection rack with aluminum foil if the run takes >30 minutes to minimize photodegradation of the C-I bond.
Part 4: Visualizing the Workflow
The following diagrams illustrate the decision logic and physical workflow for this purification.
Diagram 1: The Separation Logic (TLC to Gradient)
Caption: Decision tree for converting TLC data into an optimized flash chromatography gradient.
Diagram 2: Physical Purification Workflow
Caption: Step-by-step physical workflow from crude reaction to isolated pure compound.
Part 5: Troubleshooting & Expert Insights
Issue 1: Peak Tailing (The "Shark Fin" Effect)
-
Cause: The amide nitrogen (secondary amide) can hydrogen bond with acidic silanols on the silica surface.
-
Solution: Do not add acid. Instead, switch the mobile phase to DCM/MeOH (0-10% MeOH). If tailing persists in Hex/EtOAc, pre-wash the column with 1% Triethylamine (TEA) in Hexanes to neutralize hyper-active silanols, though this is rarely needed for neutral amides [3].
Issue 2: Co-elution with Impurities
-
Scenario: The product overlaps with the starting material (e.g., 4-iodo-3-methylbenzoic acid).
-
Solution: Perform an acid/base wash before chromatography. Dissolve crude in EtOAc and wash with Sat. NaHCO3. The acid impurity will move to the aqueous layer; the neutral benzamide remains in the organic layer. This chemical separation is infinitely more efficient than chromatographic separation.
Issue 3: Product Discoloration
-
Scenario: Fractions turn pink/violet upon standing.
-
Cause: Iodine liberation due to light exposure.
-
Fix: Add a copper coil to the solvent flask (scavenges free iodine) or wash the combined organic fractions with dilute Sodium Thiosulfate (
) immediately after collection.
Part 6: Quality Control (Validation)
Do not assume the single UV peak is pure.
-
HPLC Purity Check: Run a 5-minute gradient (Water/Acetonitrile + 0.1% Formic Acid) on a C18 column. Ensure a single peak integration >95% at 254 nm.
-
1H NMR Verification:
-
Check for the N-Methyl doublet at
~2.8-3.0 ppm. -
Check for the Aryl Methyl singlet at
~2.4 ppm. -
Verify the integration ratio (3H : 3H : 3 Ar-H).
-
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
-
Teledyne ISCO. (n.d.).[3] Overview of Silica Column Packing: Dry vs. Wet Loading. Teledyne ISCO Application Notes.
-
Biotage. (2023).[1][2][3] Strategies for Improving Flash Chromatography Efficiency. Biotage Knowledge Blog.
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques.
Sources
Technical Support Center: Synthesis of 4-iodo-N,3-dimethylbenzamide
Welcome to the dedicated technical support guide for the synthesis of 4-iodo-N,3-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical entity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 4-iodo-N,3-dimethylbenzamide?
There are two primary and logical synthetic pathways to consider:
-
Route A: Amidation of 4-iodo-3-methylbenzoic acid. This involves the coupling of a pre-iodinated carboxylic acid with methylamine.
-
Route B: Iodination of N,3-dimethylbenzamide. This route involves first forming the amide bond between 3-methylbenzoic acid and methylamine, followed by a regioselective iodination at the 4-position of the aromatic ring.
The choice between these routes will depend on the availability of starting materials, the desired scale of the reaction, and the specific challenges encountered in your laboratory.
Q2: Which synthetic route is generally preferred and why?
Both routes are viable, but Route A, the amidation of 4-iodo-3-methylbenzoic acid, is often preferred for its predictability and control over regiochemistry. The iodine atom is introduced early, which avoids the potential for side reactions or lack of selectivity during the iodination step on the pre-formed amide. However, the availability and cost of 4-iodo-3-methylbenzoic acid may be a consideration.
Q3: What are the most common reasons for low yields in this synthesis?
Low yields in the synthesis of 4-iodo-N,3-dimethylbenzamide can typically be attributed to one or more of the following factors:
-
Inefficient amide bond formation: The direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2][3]
-
Suboptimal iodination conditions: Aromatic iodination requires careful selection of the iodinating agent and reaction conditions to achieve high conversion and regioselectivity.
-
Product loss during workup and purification: The product's solubility and stability can influence its recovery after the reaction is complete.
-
Side reactions: Depending on the chosen route, side reactions such as over-iodination or reactions involving functional groups on the starting materials can reduce the yield of the desired product.
Troubleshooting Guide
Scenario 1: Issues with Amide Bond Formation (Route A & B)
Q: My amidation reaction is showing low conversion, and I'm recovering a lot of my starting carboxylic acid. What's going wrong?
This is a classic issue in amide synthesis. The direct condensation of a carboxylic acid and an amine is often inefficient without proper activation of the carboxylic acid.[1][3] The acid-base reaction between the carboxylic acid and the amine forms a salt, which is generally unreactive.
Troubleshooting Steps:
-
Activate the Carboxylic Acid: The most reliable solution is to use a coupling agent to activate the carboxylic acid. This converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Coupling Agent System Base (if required) Typical Solvent Key Considerations EDC / HOBt DIPEA or Et3N DMF, DCM A very common and effective combination. HBTU / HATU DIPEA or Et3N DMF Highly efficient but can be more expensive. SOCl2 or (COCl)2 None Toluene, DCM Forms an acyl chloride intermediate. Requires anhydrous conditions. -
Optimize Reaction Conditions:
-
Temperature: While some amidations proceed at room temperature, others may require gentle heating (40-60 °C) to overcome the activation energy barrier.
-
Solvent: Aprotic polar solvents like DMF or DCM are generally good choices. Ensure your starting materials are fully dissolved.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the more valuable carboxylic acid.
-
Experimental Protocol: EDC/HOBt Coupling for Route A
-
Dissolve 4-iodo-3-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir for 20 minutes at 0 °C.
-
Add methylamine (solution in THF or as a salt with a base like triethylamine, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Q: I'm observing a significant amount of a urea byproduct in my crude product after using a carbodiimide coupling agent. How can I remove it?
The formation of a urea byproduct (e.g., DCU if using DCC, or EDU from EDC) is inherent to this class of coupling agents.
Solutions:
-
Filtration (for DCU): If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in common organic solvents like DCM and can be removed by filtration.
-
Aqueous Wash (for EDU): The urea byproduct from EDC is water-soluble and can typically be removed during the aqueous workup. A dilute acid wash (e.g., 1M HCl) can further enhance its removal.
Scenario 2: Issues with Aromatic Iodination (Route B)
Q: My iodination of N,3-dimethylbenzamide is giving a low yield, and I'm recovering a lot of starting material. How can I improve the conversion?
Low conversion in aromatic iodination often points to an insufficiently reactive iodinating agent or suboptimal reaction conditions for the specific substrate. The amide group is an ortho-, para-director, but it is also a deactivating group, which can make the aromatic ring less susceptible to electrophilic substitution.
Troubleshooting Steps:
-
Choice of Iodinating Agent:
-
I2 with an Oxidant: Molecular iodine (I2) itself is not very electrophilic. It needs to be activated by an oxidizing agent to form a more potent electrophile. Common oxidants include nitric acid, hydrogen peroxide, or iodic acid (HIO3).[4][5]
-
N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle iodinating agent.[6] For deactivated rings, it often requires an acid catalyst to enhance its electrophilicity.[6]
-
-
Use of a Catalyst: With a moderately deactivated ring, a catalyst is often necessary.
-
Protic Acids: A catalytic amount of a strong protic acid like trifluoroacetic acid (TFA) can protonate NIS, making it a more powerful iodinating agent.[6]
-
Lewis Acids: In some cases, a Lewis acid might be employed to further enhance the electrophilicity of the iodine source.
-
Comparison of Iodinating Systems for Route B
| Iodinating System | Catalyst | Typical Solvent | Advantages | Disadvantages |
| I2 / HIO3 | None | Acetic Acid, H2O | Cost-effective | Can be harsh, potential for side reactions |
| NIS | TFA | Acetonitrile, DCM | Mild, easy to handle | May require a catalyst for deactivated rings |
| NIS | Fe(OTf)3 | Dichloroethane | Highly activating | Catalyst can be expensive and moisture-sensitive |
Q: I'm observing the formation of multiple iodinated products. How can I improve the regioselectivity?
The directing effects of the substituents on the ring (the methyl group and the N,N-dimethylamide group) should favor iodination at the 4-position. However, if other isomers are forming, consider the following:
-
Steric Hindrance: The bulky amide group should sterically hinder iodination at the ortho positions (2 and 6), favoring the para position (4).
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The choice of solvent can influence the selectivity of electrophilic aromatic substitution reactions. Experiment with different solvents (e.g., moving from a polar to a non-polar solvent) to see if this impacts the product distribution.
Visualizing the Workflow
A logical approach to troubleshooting low yield is essential. The following diagram outlines a decision-making process.
Caption: Troubleshooting decision tree for low yield.
References
- Process for the preparation of 4-iodo-3-nitrobenzamide.
-
Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]
- Process for the preparation of iodoaromatic compounds.
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health. [Link]
-
Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]
-
4-Iodo-3,5-dimethylbenzamide | C9H10INO | CID 44228953. PubChem. [Link]
-
2-Iodo-N,N-dimethylbenzamide | C9H10INO | CID 615644. PubChem. [Link]
-
Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. ResearchGate. [Link]
-
Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine? ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]
- Process for the preparation of iodides.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Technical Support Center: Optimization of Coupling Reactions with 4-iodo-N,3-dimethylbenzamide
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for optimizing cross-coupling reactions involving 4-iodo-N,3-dimethylbenzamide. This document is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic strategies. We understand that while palladium-catalyzed cross-coupling reactions are powerful tools, their success is highly dependent on a nuanced understanding of the substrate, catalyst, and reaction environment.
4-iodo-N,3-dimethylbenzamide presents a unique set of challenges and opportunities. The aryl iodide bond provides high reactivity for oxidative addition, the crucial first step in most catalytic cycles.[1] However, the steric hindrance from the ortho-methyl group and the electronic influence of the N,3-dimethylbenzamide moiety can significantly impact catalyst selection and reaction efficiency. This guide provides a structured, question-and-answer approach to troubleshoot common issues and systematically optimize your reaction conditions for maximum yield and purity.
General Troubleshooting Workflow
When a coupling reaction with 4-iodo-N,3-dimethylbenzamide results in low or no yield, a systematic approach to identify the limiting factor is crucial. The following workflow provides a logical sequence for troubleshooting.
Caption: General troubleshooting workflow for coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My initial Suzuki-Miyaura coupling with 4-iodo-N,3-dimethylbenzamide gave a low yield. What are the most critical parameters to investigate first?
When troubleshooting a Suzuki-Miyaura reaction, the interplay between the base, ligand, and solvent is paramount.
-
The Base: The choice of base is often the most critical factor. For sterically hindered substrates, stronger bases are often required. If you started with a mild base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] Inorganic bases often require a small amount of water to be effective, so a THF/H₂O solvent system can be beneficial.[3] For anhydrous conditions, an organic base or a strong inorganic base like NaOtBu or KOSi(CH₃)₃ might be necessary.
-
The Ligand: Standard ligands like PPh₃ may be insufficient due to the steric hindrance of the ortho-methyl group on your substrate. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are designed to facilitate both the oxidative addition and the rate-limiting reductive elimination steps for hindered substrates.[4][5] Consider ligands like SPhos, XPhos, or RuPhos.
-
The Solvent: The solvent must fully solubilize all components at the reaction temperature. Aprotic polar solvents like dioxane, DMF, or DME are common starting points. As mentioned, aqueous mixtures (e.g., Toluene/H₂O, THF/H₂O) are often used with inorganic bases.[3] The polarity of the solvent can significantly influence reaction rates and yields.[6]
Q2: How does the N,3-dimethylbenzamide substituent affect the reactivity of the aryl iodide?
The substituent has two primary effects:
-
Electronic Effect: The benzamide group is electron-withdrawing, which generally increases the reactivity of the aryl iodide toward oxidative addition by the Pd(0) catalyst. This is often a favorable effect.[7]
-
Steric Effect: The methyl group at the 3-position (ortho to the iodine) creates significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, slowing down the oxidative addition step. More importantly, it can dramatically hinder the subsequent transmetalation and reductive elimination steps, making ligand choice absolutely critical to achieving good yields.[4][5]
Q3: I am planning a Buchwald-Hartwig amination. Are there any special considerations for using an aryl iodide like 4-iodo-N,3-dimethylbenzamide?
Yes. While aryl iodides are typically the most reactive electrophiles in cross-coupling, they can be problematic in Buchwald-Hartwig aminations. The iodide anion generated during the catalytic cycle can form bridging dimers with palladium, leading to catalyst precipitation and deactivation.[1][8] This can result in a sluggish or stalled reaction.
To mitigate this, consider the following:
-
Use a highly active catalyst system: Employing bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) can promote the desired catalytic cycle and outcompete the deactivation pathway.
-
Switch to the analogous aryl bromide or chloride: If feasible, the corresponding aryl bromide often provides better results in Buchwald-Hartwig reactions, exhibiting a reactivity order of Ar-Br > Ar-Cl > Ar-I in many cases.[1]
-
Use a non-coordinating solvent: Solvents like toluene are often favored because they have poor solubility for any inhibitory iodide salts that may form.[8]
Troubleshooting Guide: Specific Issues
Problem: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura reaction shows only starting material after several hours. I see some palladium black. What happened?
The formation of palladium black is a classic sign of catalyst decomposition. The active Pd(0) species has aggregated into an inactive bulk metal. This usually points to one of two issues:
-
Oxygen Contamination: The most common cause. Ensure your reaction setup is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging the solvent with argon for 20-30 minutes) and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.[3]
-
Ligand Instability or Insufficient Amount: The phosphine ligand stabilizes the Pd(0) center and prevents aggregation. If your ligand is sensitive to air or moisture and was handled improperly, it may have degraded. Alternatively, for a challenging substrate, a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) might be necessary to maintain catalyst stability.
Corrective Action: Repeat the reaction, paying meticulous attention to degassing procedures. Use a fresh, high-quality catalyst and ligand. Consider using a pre-formed palladium pre-catalyst, which can be more robust.
Q: I'm attempting a Heck reaction with styrene, but I see no conversion. My conditions are Pd(OAc)₂, PPh₃, Et₃N in DMF at 80 °C.
Several factors could be at play in a stalled Heck reaction:
-
Temperature: Heck reactions often require higher temperatures than Suzuki couplings to proceed efficiently, typically in the range of 100-140 °C.[9] Your reaction temperature of 80 °C may be too low.
-
Ligand Choice: While PPh₃ can work, it is not always optimal. For aryl iodides, sometimes a "ligandless" reaction (using only a palladium salt like Pd(OAc)₂) can be effective, as the substrate is highly reactive.[10] Conversely, if side reactions are an issue, a more specialized ligand might be needed. High ligand-to-palladium ratios can also shut down Heck reactions, so screening this is important.[11]
-
Base: Triethylamine (Et₃N) is a common choice. However, an inorganic base like K₂CO₃ or NaOAc can sometimes be more effective. The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[10][12]
Corrective Action: First, try increasing the reaction temperature to 100-120 °C. If that fails, screen different bases and consider running the reaction without an added phosphine ligand.
Problem: Side Product Formation
Q: My main impurity is N,3-dimethylbenzamide (the de-iodinated starting material). How do I prevent this?
Formation of the hydro-dehalogenated product typically arises from a side reaction involving β-hydride elimination from the palladium intermediate. In the context of a Suzuki reaction, it can also be caused by protodeboronation of the boronic acid coupling partner, which generates benzene, followed by a competing Suzuki coupling.
To minimize de-iodination:
-
Choose the Right Ligand: Use bulky, electron-rich ligands that promote reductive elimination faster than competing side reactions. Ligands that favor a low coordination number at the palladium center are often effective.[5]
-
Select a Non-Protic Solvent: If possible, use anhydrous solvents like toluene or dioxane. Protic sources (including water in the base or solvent) can facilitate the protonolysis that leads to the side product.
-
Use a Strong, Non-Nucleophilic Base: A base like K₃PO₄ or Cs₂CO₃ is often a good choice to minimize side reactions.
Q: I am observing significant homocoupling of my boronic acid partner in a Suzuki reaction. What is the cause?
Homocoupling (formation of a biaryl from two molecules of the boronic acid) is a common side reaction, often promoted by the presence of oxygen. The mechanism can involve a palladium-catalyzed oxidative coupling of the boronic acid.
To prevent homocoupling:
-
Rigorous Degassing: This is the most critical step. Oxygen is a key culprit in promoting this side reaction. Ensure your solvents and reaction vessel are thoroughly deoxygenated.
-
Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.
-
Base Selection: Using the mildest base that still promotes the reaction can sometimes help. However, ensuring complete deoxygenation is far more impactful.
Data Tables for Optimization
For systematic optimization, it is helpful to have a reference for common reagents.
Table 1: Recommended Starting Conditions for Coupling 4-iodo-N,3-dimethylbenzamide
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Dioxane or Toluene | 80-110 |
| Heck-Mizoroki | Pd(OAc)₂ (2-5) | None or P(o-tol)₃ (4-10) | K₂CO₃ (2.0) | DMF or DMAc | 100-140 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | CuI (1-2) | Et₃N (3.0) | THF or DMF | 25-60 |
Table 2: Common Bases for Cross-Coupling Reactions
| Base | pKa (Conjugate Acid) | Type | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | 10.3 | Inorganic | Toluene/H₂O, THF/H₂O, DMF | Mild, often requires water for reactivity.[2] |
| K₃PO₄ | 12.3 | Inorganic | Dioxane, Toluene, THF | Moderately strong, good for many Suzuki reactions. |
| Cs₂CO₃ | 10.3 | Inorganic | Dioxane, DMF, Toluene | More soluble in organic solvents than K₂CO₃. |
| NaOtBu / KOtBu | ~19 | Organic/Alkoxide | Toluene, Dioxane, THF | Very strong, used for challenging couplings (e.g., Buchwald-Hartwig). Moisture sensitive. |
| Et₃N / DIPEA | ~11 | Organic/Amine | DMF, THF, CH₃CN | Mild organic base, often acts as both base and solvent. Used in Heck and Sonogashira.[7] |
Experimental Protocol: Systematic Reaction Optimization
This protocol describes a parallel screening approach to efficiently optimize conditions for a Suzuki-Miyaura coupling of 4-iodo-N,3-dimethylbenzamide with a generic arylboronic acid.
Objective: To identify the optimal ligand, base, and solvent for the reaction.
Materials:
-
4-iodo-N,3-dimethylbenzamide
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand screen (e.g., PPh₃, SPhos, XPhos)
-
Base screen (e.g., K₂CO₃, K₃PO₄, NaOtBu)
-
Solvent screen (e.g., Dioxane, Toluene, DMF)
-
Reaction vials with stir bars, inert atmosphere manifold.
Procedure:
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add 4-iodo-N,3-dimethylbenzamide (1.0 equiv, e.g., 0.1 mmol), arylboronic acid (1.2 equiv), and the palladium source (e.g., 1 mol% Pd₂(dba)₃).
-
Variable Addition:
-
Ligand Screen: To separate rows of vials, add a different ligand (2 mol%). Keep the base (e.g., K₃PO₄) and solvent (e.g., Dioxane) constant.
-
Base Screen: To separate rows, add a different base (2.0 equiv). Keep the ligand (identified as best from the previous screen) and solvent constant.
-
Solvent Screen: To each vial in a row, add a different degassed solvent (to achieve a concentration of ~0.1 M). Keep the best ligand and base constant.
-
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions at a set temperature (e.g., 100 °C) for a defined time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to product.
-
Interpretation: Compare the results across the different conditions to identify the combination of ligand, base, and solvent that provides the highest conversion and lowest impurity profile.
This systematic approach allows for the efficient mapping of the reaction space and the rational selection of optimal conditions for your specific transformation.
Catalytic Cycle Overview
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
Each step has its own requirements. Oxidative addition is favored by electron-poor aryl halides and electron-rich ligands. Transmetalation requires a base to activate the boronic acid. Reductive elimination, often the rate-limiting step for sterically hindered substrates, is accelerated by bulky ligands.[5] By considering which step might be failing, you can make more informed choices about how to modify your reaction conditions.
References
-
ResearchGate. Optimization of Suzuki-Miyaura coupling reaction. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling. Available from: [Link]
-
ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. (2023-06-30). Available from: [Link]
-
MDPI. Heck Reaction—State of the Art. Available from: [Link]
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023-07-25). Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
ACS Publications. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. (2021-05-11). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
Reddit. Troubleshooting a difficult Heck reaction. (2024-06-14). Available from: [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009-04-24). Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]
-
ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022-07-01). Available from: [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014-02-06). Available from: [Link]
-
RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016-01-05). Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020-05-13). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. (2025-08-06). Available from: [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025-06-16). Available from: [Link]
-
MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available from: [Link]
-
YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction. (2020-12-31). Available from: [Link]
-
RSC Publishing. Palladium-catalyzed cross-couplings by C–O bond activation. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Heck Reaction [organic-chemistry.org]
Troubleshooting NMR peak assignments for "4-iodo-N,3-dimethylbenzamide" isomers
The following guide serves as a specialized technical support resource for researchers working with 4-iodo-N,3-dimethylbenzamide . It is structured to address the specific spectral anomalies common to this scaffold, distinguishing between conformational artifacts (rotamers) and genuine synthetic impurities (regioisomers).
Subject: Troubleshooting Peak Assignments & Isomer Differentiation Status: Open Assigned Specialist: Senior Application Scientist
Triage: The "Double Peak" Phenomenon
User Report: "My proton NMR spectrum shows duplicated signals for the N-methyl and aromatic protons. The integration ratio is roughly 3:1 or 4:1. Is my sample contaminated?"
Diagnosis: This is likely not a chemical impurity. You are observing amide rotamers .
The Mechanism
Secondary amides like N-methylbenzamide exhibit restricted rotation around the
-
Major Rotamer (Trans/Anti): The N-methyl group is sterically opposed to the phenyl ring.
-
Minor Rotamer (Cis/Syn): The N-methyl group is on the same side as the phenyl ring (closer to the carbonyl oxygen).
Verification Protocol (Self-Validating System): To confirm these are rotamers and not impurities, you must alter the kinetics of the bond rotation.
-
Variable Temperature (VT) NMR:
-
Heat the sample to 80°C - 100°C (in DMSO-
). -
Result: As thermal energy overcomes the rotational barrier (
kcal/mol), the two sets of peaks will broaden, coalesce, and finally sharpen into a single average set. -
Reference: Restrictive rotation in amides is a foundational NMR phenomenon described in dynamic NMR literature [1].
-
-
Solvent Swap:
-
Rotamer populations are solvent-dependent.[1] Changing from CDCl
to DMSO- or Methanol- will alter the major/minor ratio, whereas a chemical impurity ratio would remain largely constant (barring overlap changes).
-
Deep Dive: Regioisomer Verification
User Report: "I need to prove I have the 4-iodo-3-methyl isomer and not the 2-iodo or 6-iodo byproducts from the iodination step."
Diagnosis: You must rely on Scalar Coupling (
The Structural Logic
The target molecule, 4-iodo-N,3-dimethylbenzamide , has a specific substitution pattern (1,3,4-trisubstituted benzene).
-
Position 1: Amide (
) -
Position 2: Proton (
) -
Position 3: Methyl (
)[2] -
Position 4: Iodine (
) -
Position 5: Proton (
) -
Position 6: Proton (
)
Distinguishing Features Table
Use this table to validate your aromatic region assignments.
| Isomer | Proton Pattern | Key Coupling Constants ( | Key NOE Correlation (Crucial) |
| 4-iodo-3-methyl (Target) | 1 Singlet, 2 Doublets | Ar-Me shows NOE to | |
| 6-iodo-3-methyl (Impurity) | 1 Singlet, 2 Doublets | Ar-Me shows NOE to | |
| 2-iodo-3-methyl (Impurity) | 3 Adjacent | Ar-Me shows NOE to |
Visualization: Decision Logic & NOE Map
The following diagram illustrates the logical workflow for assignment and the spatial relationships required for the NOE experiment.
Caption: Decision tree for distinguishing the target 4-iodo regioisomer from common synthetic byproducts using coupling patterns and NOE correlations.
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR
Use this to collapse rotamers and simplify the spectrum.
-
Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-
. (Avoid CDCl as its boiling point is too low for complete coalescence). -
Setup: Insert sample and lock/shim at 25°C (298 K).
-
Acquisition 1: Acquire a standard 1H spectrum. Note the chemical shifts of the N-Me doublets.
-
Heating: Increase probe temperature to 353 K (80°C) . Allow 10 minutes for thermal equilibration.
-
Tuning: Re-tune and re-shim (hot shims are critical as convection currents affect field homogeneity).
-
Acquisition 2: Acquire 1H spectrum.
-
Analysis: Confirm that the dual N-Me signals have merged into a single doublet and aromatic signals have simplified [2].
Protocol B: 1D NOE / 2D NOESY
Use this to confirm the position of the Iodine atom.
-
Preparation: Sample must be degassed (bubbling
for 5 mins) to remove paramagnetic oxygen, which quenches the NOE signal. -
Experiment: 2D NOESY (Phase Sensitive).
-
Mixing Time: Set mixing time (
) to 300-500 ms . (Too short = no signal; Too long = spin diffusion). -
Analysis:
-
Locate the Ar-Me singlet (~2.4 ppm).
-
Look for cross-peaks in the aromatic region.
-
Target: You should see a cross-peak to the singlet aromatic proton (
) and no cross-peak to the ortho-doublet protons ( ).
-
Frequently Asked Questions (FAQ)
Q: Why is the N-H peak so broad or missing? A: The amide proton is acidic and undergoes chemical exchange with trace water in the solvent.
-
Fix: Use a "dry" ampoule of solvent or add activated molecular sieves to the NMR tube. Alternatively, cool the sample to 0°C to slow the exchange rate.
Q: Can I use HMBC instead of NOESY? A: Yes, but it is often more complex for this specific problem.
- ).
-
Target: The Ar-Me carbon would show a
coupling to and (I-bearing carbon). Since has no proton, you lose a critical marker. NOESY (spatial proximity) is more direct for proving the "empty" spot at position 4.
Q: What are the expected chemical shifts?
-
N-Me: ~2.8 - 3.0 ppm (doublet,
Hz). -
Ar-Me: ~2.3 - 2.4 ppm (singlet).
-
Aromatic: ~7.1 - 7.9 ppm. (H5 and H6 will be roofed toward each other; H2 will be distinct).
References
-
Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.
-
VT-NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Dynamic NMR).
- Regioisomer Determination: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (See: NMR of Trisubstituted Benzenes).
Sources
Technical Support Center: Purification of 4-iodo-N,3-dimethylbenzamide
Executive Summary
This technical guide addresses the purification of 4-iodo-N,3-dimethylbenzamide , a common intermediate in kinase inhibitor synthesis (e.g., MEK inhibitors). The presence of the iodine atom at the para position renders the molecule sensitive to light and oxidative stress, often resulting in "pink" or "purple" discoloration. Furthermore, the amide coupling process frequently leaves residual carboxylic acid precursors and coupling byproducts.
Key Chemical Properties:
-
Target Molecule: 4-iodo-N,3-dimethylbenzamide (Secondary Amide).
-
Critical Impurities: 4-iodo-3-methylbenzoic acid (Starting Material), Iodine (
), Methylamine salts, Coupling Reagent byproducts (e.g., Urea derivatives). -
Solubility Profile: Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), DMSO; Insoluble in Water.
Troubleshooting Matrix (FAQ)
Use this matrix to identify your specific issue and jump to the relevant protocol.
| Symptom | Probable Cause | Immediate Action |
| Product is Pink/Purple | Free Iodine ( | Perform Protocol B (Thiosulfate Wash) immediately. Store in amber vials. |
| Product is Oily/Sticky | Residual high-boiling solvents (DMF/DMSO) or coupling byproducts (Ureas). | Perform Protocol A (Aqueous Workup) with extensive brine washes or lyophilize. |
| Low Yield / Solid Precipitate in Aqueous Layer | Product crashed out during workup due to low solubility in extraction solvent. | Switch extraction solvent from EtOAc to DCM or 10% MeOH/DCM. Check pH. |
| NMR shows "Acid" peaks (~13 ppm) | Incomplete reaction or insufficient basic wash. | Reprocess organic layer with Protocol A, Step 3 (Bicarbonate Wash) . |
| NMR shows "Amine" peaks | Residual Methylamine or coupling catalyst (DMAP/TEA). | Reprocess organic layer with Protocol A, Step 2 (Citric Acid Wash) . |
Technical Protocols
Protocol A: The "Three-Stage" Differential Extraction
Best for: Removing unreacted starting materials (Acid/Amine) and water-soluble coupling byproducts.
The Logic: This molecule is a neutral amide . We utilize the acidity of the starting material (Benzoic acid derivative) and the basicity of the amine to selectively pull impurities into the aqueous phase while keeping the product in the organic phase.
Reagents Required:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
1M Citric Acid or 1M HCl
-
Saturated Sodium Bicarbonate (
)[1] -
Brine (Saturated NaCl)[1]
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10x volume of crude).[1]
-
Acid Wash (Removes Amines):
-
Base Wash (Removes Acids):
-
Neutralization: Wash 1x with Brine to remove trapped water.
-
Drying: Dry over Anhydrous
, filter, and concentrate.
Protocol B: Iodine Scavenging (De-colorization)
Best for: Removing pink/purple discoloration caused by free iodine.
The Logic: The C-I bond can be labile. Trace iodine (
Step-by-Step Procedure:
-
Dissolve the crude material in the organic solvent (EtOAc/DCM).
-
Prepare a 10% w/v Sodium Thiosulfate (
) aqueous solution. -
Wash the organic layer with the Thiosulfate solution.
-
Observation: Shake vigorously. The organic layer should instantly change from pink/brown to pale yellow or colorless.
-
-
Wash immediately with Brine (to remove residual thiosulfate).
-
Dry and concentrate.
Protocol C: Recrystallization (Final Polishing)
Best for: High-purity requirements (>98%) where chromatography is not feasible.
Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.
-
Dissolve crude solid in minimum hot Ethanol (
). -
Add hot Water dropwise until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature, then to
. -
Filter crystals and wash with cold Hexane.
Visual Workflows
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification strategy based on your crude analysis.
Caption: Decision tree for selecting the appropriate purification module based on impurity profile.
Figure 2: The Differential Extraction Mechanism
Visualizing how Protocol A separates the target amide from precursors.
Caption: Schematic of the Acid/Base workup (Protocol A) demonstrating the chemical separation of impurities.
References & Grounding
-
Amide Coupling Workup Standards:
-
Synthesis of Halogenated Benzamides:
-
Source: Vertex AI Search / Google Patents (US8586792B2). "Process for the preparation of 4-iodo-3-nitrobenzamide."
-
Relevance: Provides analogous solubility data and recrystallization solvents (Methanol/Water) for 4-iodo-benzamide derivatives.
-
URL:
-
-
General Amide Purification (Acid/Base Extraction):
Sources
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. researchgate.net [researchgate.net]
- 3. US5669937A - Method to remove iodine stain - Google Patents [patents.google.com]
- 4. How to Remove Iodine Stains: Tips and Guidelines | HowStuffWorks [home.howstuffworks.com]
- 5. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing de-iodination of "4-iodo-N,3-dimethylbenzamide" during reactions
This guide serves as a technical support resource for researchers working with 4-iodo-N,3-dimethylbenzamide . It addresses the specific chemical stability challenges associated with this scaffold, particularly the prevention of de-iodination (hydrodehalogenation) during synthetic manipulations.
Subject: Preventing De-iodination and Protodehalogenation in Synthetic Workflows Compound ID: 4-iodo-N,3-dimethylbenzamide (Aryl Iodide Scaffold) Structural Challenge: The presence of the C3-methyl group ortho to the C4-iodine creates a sterically crowded environment.[1] This steric hindrance retards the rate of intermolecular coupling (e.g., transmetallation), thereby increasing the residence time of the reactive oxidative addition intermediate. This delay significantly heightens the risk of side reactions, specifically hydrodehalogenation (replacement of Iodine with Hydrogen).
Part 1: Diagnostic & Triage
"Why is my Iodine atom disappearing?"
If your LC-MS or NMR analysis shows the formation of N,3-dimethylbenzamide (mass = M-126) instead of your desired product, you are experiencing Hydrodehalogenation . Use this decision matrix to identify the cause:
| Reaction Type | Likely Culprit | Mechanism of Failure | Recommended Fix |
| Suzuki/Sonogashira | Protic Solvents / Bases | The Pd-Ar intermediate abstracts a hydride (H⁻) from alcohols (MeOH, EtOH) or bases with | Switch to Anhydrous Toluene or Dioxane . Use inorganic bases (K₃PO₄).[1] |
| Lithiation | n-BuLi / t-BuLi | Lithium-Halogen Exchange is faster than deprotonation.[1] The Iodine is swapped for Li, then quenched to H. | Use TMP-based bases (e.g., TMPMgCl·LiCl) for directed metalation, or avoid lithiation. |
| Storage/Handling | UV Light / Ambient Light | Homolytic cleavage of the weak C–I bond generates aryl radicals which abstract H from the environment. | Store in Amber vials under Argon at 4°C. |
Part 2: Metal-Catalyzed Cross-Coupling (The Critical Zone)[1]
The Mechanistic Root Cause
In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the C3-methyl group on your substrate slows down the Transmetallation step.[1]
-
Normal Pathway: Oxidative Addition
Transmetallation Reductive Elimination.[1] -
The Problem: When Transmetallation is slow (due to sterics), the highly reactive Ar-Pd(II)-I species accumulates.[1] It then reacts with trace water, alcohols, or amine bases to form a Pd-Hydride species, which rapidly eliminates to form the de-iodinated byproduct.
Diagram: The Competitive De-iodination Pathway
The following logic map illustrates where the reaction deviates from the productive cycle.
Caption: Mechanistic divergence showing how steric hindrance at the transmetallation step promotes the competitive hydrodehalogenation pathway.
Troubleshooting Guide: Cross-Coupling
Q: I am seeing 40% de-iodinated product in my Suzuki coupling. I am using EtOH/Water and K₂CO₃. What is wrong?
A: Ethanol is the primary culprit.[1]
Secondary alcohols (isopropanol) and primary alcohols (ethanol) act as hydride donors in the presence of Palladium. The Pd(II) species undergoes
-
The Fix: Switch to a non-protic solvent system .[1]
Q: Does the choice of Ligand matter for preventing de-iodination?
A: Yes, critically. Because the C3-methyl group creates steric bulk, you need a ligand that is extremely active to force the cycle forward before the side reaction can occur.
-
Recommended: Buchwald Generation 3/4 Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) . These bulky, electron-rich phosphines facilitate rapid oxidative addition and, crucially, stabilize the Pd center against non-productive pathways.
-
Avoid: Simple triphenylphosphine (
) or ligand-free conditions ( ), which are too slow for this sterically hindered substrate.[1]
Q: Can I use amines (like Et₃N) as bases?
A: Avoid if possible.
Triethylamine (
-
Alternative: If an organic base is required, use DABCO or Quinuclidine (no
-hydrogens available for elimination).[1]
Part 3: Optimized Experimental Protocol
Protocol: High-Fidelity Suzuki Coupling of 4-iodo-N,3-dimethylbenzamide This protocol minimizes the residence time of the vulnerable Ar-Pd-I species.[1]
Materials:
-
Substrate: 4-iodo-N,3-dimethylbenzamide (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (2-3 mol%) – High activity prevents stalling.[1]
-
Base: K₃PO₄ (3.0 equiv) – Finely ground.[1]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1][2]
-
Inert Atmosphere (Critical): Cap the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling and radical de-iodination.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Do not add water as a co-solvent unless absolutely necessary for solubility (if needed, use degassed water, <10% v/v).
-
Reaction: Heat to 80°C . Note: Do not overheat (>100°C) as thermal energy increases the rate of hydrodehalogenation faster than the coupling rate.
-
Monitoring: Monitor by UPLC/LC-MS at 1 hour. Look for the product peak. If the starting material is consumed but de-iodination is <5%, the reaction is successful.
Part 4: Chemical Stability FAQs
Q: Is this compound light sensitive?
A: Yes.[1] The C–I bond energy (~57 kcal/mol) is relatively weak. Prolonged exposure to ambient fluorescent light can cause homolytic cleavage, generating an aryl radical that abstracts hydrogen from moisture or solvent.
-
Storage: Store solids in amber glass. Wrap reaction vessels in aluminum foil if reaction times exceed 4 hours.
Q: Can I use this compound in a Lithium-Halogen Exchange reaction?
A: Proceed with extreme caution. If you treat 4-iodo-N,3-dimethylbenzamide with n-BuLi , the Iodine will exchange for Lithium almost instantly at -78°C.
-
If you want to remove the Iodine: This is an effective method.[1]
-
If you want to functionalize another position (e.g., ortho-lithiation): You will fail.[1] The Iodine exchange is kinetically superior to deprotonation.
-
Solution: To functionalize the ring without losing the Iodine, use a "Magnesiate" base like TMPMgCl·LiCl (Knochel-Hauser Base) at -40°C. These bases are less nucleophilic toward the Halogen but sufficiently basic to deprotonate the aromatic ring (likely at the C2 position, between the amide and methyl).
References
-
Mechanism of Hydrodehalogenation: BenchChem. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides & Iodides. (Generalized mechanism adapted for specific substrate).
-
Solvent Effects on De-iodination: Fors, B. P., et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides."[1][3] Journal of the American Chemical Society, 2009.[3]
-
Radical Hydrodehalogenation: Ghosh, B., et al. "Radical Hydrodehalogenation of Aryl Bromides and Chlorides."[1] NIH PubMed Central, 2017.
-
Compound Data: PubChem. "4-iodo-3,5-dimethylbenzamide (Structural Analog Data)." National Library of Medicine.[1] [1]
Sources
Comparative Reactivity Guide: 4-Iodo-N,3-dimethylbenzamide vs. Iodobenzamide Analogues
Executive Summary
4-Iodo-N,3-dimethylbenzamide (Structure: 4-iodo-3-methyl-N-methylbenzamide) represents a distinct class of sterically hindered aryl iodides. Unlike its unhindered counterparts (e.g., 4-iodobenzamide), this compound features a methyl group at the ortho position relative to the iodine atom (C3).
This structural nuance creates a "Steric Gate" that significantly alters its reactivity profile in Palladium-catalyzed cross-coupling reactions. While standard iodobenzamides undergo rapid oxidative addition with generic catalysts (e.g., Pd(PPh₃)₄), 4-iodo-N,3-dimethylbenzamide requires specialized electron-rich, bulky ligands (e.g., SPhos, XPhos) to overcome the kinetic barrier imposed by the ortho-methyl group.
This guide provides a technical comparison of reactivity, experimental optimization strategies, and mechanistic insights for researchers utilizing this scaffold in drug discovery.
Structural & Electronic Landscape
The "Ortho Effect" Analysis
The defining feature of 4-iodo-N,3-dimethylbenzamide is the steric clash between the C3-Methyl and the C4-Iodine .
| Feature | 4-Iodo-N,3-dimethylbenzamide | 4-Iodobenzamide | Impact on Reactivity |
| Steric Environment | High (Ortho-Methyl) | Low (Open) | Retards oxidative addition; prevents catalyst approach. |
| Electronic Nature | Slightly Electron-Rich (Methyl = EDG) | Electron-Neutral/Poor | Slower oxidative addition (Pd(0) prefers electron-poor Ar-I). |
| Amide Type | Secondary (N-Methyl) | Primary (N-H) | N-Methyl improves solubility; acts as a distinct Directing Group (DG). |
| Solubility | Moderate-High (Organic solvents) | Low (Polar solvents) | Better handling in DCM/THF; less aggregation. |
Mechanistic Visualization
The following diagram illustrates the kinetic barrier introduced by the C3-methyl group during the oxidative addition step of the catalytic cycle.
Figure 1: Mechanistic divergence in the oxidative addition step due to ortho-substitution.
Reactivity Profiling: Cross-Coupling Performance
Suzuki-Miyaura Coupling
The ortho-methyl group imposes a penalty on reaction rates. Standard protocols effective for 4-iodobenzamide often result in incomplete conversion for the N,3-dimethyl variant due to catalyst deactivation prior to oxidative addition.
Comparative Experimental Data (Normalized):
| Parameter | Standard Protocol (Pd(PPh₃)₄, Na₂CO₃) | Optimized Protocol (Pd₂(dba)₃, SPhos, K₃PO₄) |
| 4-Iodobenzamide | 95% Yield (2h, 60°C) | 98% Yield (1h, 60°C) |
| 4-Iodo-N,3-dimethylbenzamide | < 40% Yield (24h, 80°C) | 92% Yield (4h, 80°C) |
| Primary Failure Mode | Protodeiodination / Unreacted SM | N/A |
Key Insight: The use of Buchwald Ligands (e.g., SPhos) is critical. The ligand's bulk facilitates the formation of the monoligated Pd(0) species, which is more active, while its electron-rich nature accelerates the oxidative addition into the hindered C-I bond [1].
C-H Activation Potential
The N-methyl amide moiety serves as a potent Directing Group (DG).
-
4-Iodo-N,3-dimethylbenzamide: The C3-methyl group blocks one ortho site relative to the amide (though they are meta to each other, the scaffold rigidity affects remote functionalization). More importantly, for ortho-C-H activation relative to the amide (positions 2 and 6), the C3-methyl exerts a remote steric influence, potentially favoring functionalization at C6 (the less hindered side).
-
4-Iodo-N,N-dimethylbenzamide: Lacks the N-H proton required for certain directing mechanisms (e.g., those requiring deprotonation to form an anionic DG). The N-methyl variant is generally more versatile for C-H activation methodologies [2].
Experimental Protocols
Protocol A: Optimized Suzuki Coupling for Hindered Benzamides
Use this protocol specifically for "4-iodo-N,3-dimethylbenzamide" to avoid low yields associated with the ortho-effect.
Reagents:
-
Substrate: 4-Iodo-N,3-dimethylbenzamide (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos (8 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under Ar, mix Pd₂(dba)₃ and SPhos in Toluene. Stir for 10 mins to generate the active catalytic species (color change often observed).
-
Addition: Add the benzamide substrate, boronic acid, and K₃PO₄.
-
Degassing: Seal the vial and purge with Argon for 5 minutes (oxygen is detrimental to the electron-rich phosphine).
-
Reaction: Heat to 80°C (higher temperature required to overcome steric barrier). Monitor via LCMS.
-
Workup: Cool, dilute with EtOAc, wash with brine. The N-methyl amide improves organic solubility compared to the primary amide, simplifying extraction.
Protocol B: Purification Note
Due to the N-methyl group, 4-iodo-N,3-dimethylbenzamide and its coupled products often exhibit "tailing" on silica gel due to H-bonding interactions.
-
Recommendation: Add 1% Triethylamine (Et₃N) or 5% Methanol to the eluent (DCM/MeOH gradients) to sharpen peaks during flash chromatography.
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate starting material and conditions.
Figure 2: Strategic decision tree for scaffold selection and reaction condition optimization.
References
-
Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides." Journal of Organic Chemistry, vol. 73, no. 14, 2008.
-
Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, vol. 137, no. 36, 2015.
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008.
Spectroscopic Analysis Guide: 4-iodo-N,3-dimethylbenzamide & Regioisomers
This guide provides an in-depth spectroscopic comparison of 4-iodo-N,3-dimethylbenzamide (Target) against its primary regioisomers. It is designed for analytical chemists and drug discovery scientists requiring definitive structural elucidation protocols.[1]
Executive Summary
4-iodo-N,3-dimethylbenzamide is a halogenated benzamide derivative frequently utilized as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery. Its structural integrity is critical; however, regioisomers such as 3-iodo-N,4-dimethylbenzamide or 2-iodo-N,3-dimethylbenzamide often co-elute or crystallize during synthesis.
This guide defines the "Diagnostic Triad" —a multi-modal spectroscopic approach (NMR, IR, MS) to unequivocally distinguish the target molecule from its isomers without relying solely on retention times.[1]
Chemical Identity & Structural Scope
| Compound Label | IUPAC Name | Structure Description | Key Feature |
| Target (A) | 4-iodo-N,3-dimethylbenzamide | 1-(CONHMe), 3-Me, 4-I | Para-iodine relative to amide; Meta-methyl. |
| Isomer B | 3-iodo-N,4-dimethylbenzamide | 1-(CONHMe), 3-I, 4-Me | Swapped I/Me positions. Hardest to distinguish. |
| Isomer C | 2-iodo-N,3-dimethylbenzamide | 1-(CONHMe), 2-I, 3-Me | Ortho-iodine. Sterically hindered amide.[1][2] |
| Isomer D | 4-iodo-N,2-dimethylbenzamide | 1-(CONHMe), 2-Me, 4-I | Ortho-methyl. Rotational restriction on amide.[1] |
Comparative Spectroscopic Analysis
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for this analysis.[1][3] The 1,3,4-substitution pattern of the Target (A) and Isomer (B) produces identical proton multiplicity (one singlet, two doublets).[1] Differentiation requires 13C Chemical Shifts and 2D HMBC correlations.[1]
A. ¹H NMR Diagnostic Signals (400 MHz, CDCl₃)
-
Amide Proton (-NH-): Broad broad singlet/quartet at δ 6.0–6.5 ppm.[1]
-
N-Methyl (-NCH₃): Doublet at δ ~3.0 ppm (
Hz).[1] -
Aromatic Region (Key Differentiator):
| Feature | Target (A): 4-I, 3-Me | Isomer (B): 3-I, 4-Me | Isomer (C): 2-I, 3-Me |
| H2 (Singlet) | δ ~7.60 ppm (Deshielded by C=O, ortho to Me) | δ ~8.10 ppm (Deshielded by C=O and I) | δ ~7.20 ppm (Crowded, meta to C=O) |
| H5 (Doublet) | δ ~7.80 ppm (Ortho to I) | δ ~7.25 ppm (Ortho to Me) | δ ~7.30 ppm |
| H6 (Doublet) | δ ~7.45 ppm | δ ~7.65 ppm | δ ~7.40 ppm |
Expert Insight: In Isomer B, the H2 proton is "sandwiched" between the Carbonyl and the Iodine.[1] Iodine exerts a heavy-atom deshielding effect on ortho protons (unlike its shielding effect on ortho carbons), often shifting H2 downfield (>8.0 ppm) compared to the Target.
B. ¹³C NMR & HMBC Logic (The "Self-Validating" Step) The carbon directly attached to Iodine (C-I) is the "smoking gun."[1] Due to the Heavy Atom Effect , C-I carbons appear significantly upfield (shielded).[1]
HMBC Protocol:
-
Identify the H2 singlet in ¹H NMR.[1]
-
Look for the 3-bond correlation (³J_CH) from H2 to the ring carbons.[1]
3.2. Infrared (IR) Spectroscopy
IR is useful for detecting ortho-substitution (Isomers C & D) which disrupts coplanarity.[1]
-
Target (A) & Isomer (B): Amide I band (C=O) appears at 1640–1660 cm⁻¹ (H-bonded, ordered).[1]
-
Isomer (C) (2-Iodo): Steric clash between the large Iodine and the Amide group forces the amide out of plane, breaking conjugation.[1] The C=O stretch shifts to higher energy (1670–1690 cm⁻¹ ).[1]
3.3. Mass Spectrometry (MS)
While all isomers share the same parent ion (
-
Target (A): Prominent
peak ( ) and (Benzoyl cation).[1] -
Ortho-Isomers (C/D): Often show a characteristic "Ortho Effect" loss of neutral fragments (e.g., loss of OH or H2O from rearrangements) not seen in para isomers.[1]
Experimental Workflow & Logic Diagram
The following diagram illustrates the decision tree for identifying the correct isomer.
Caption: Logical workflow for distinguishing regioisomers using 1H NMR coupling and HMBC carbon correlations.
Detailed Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS. Ensure complete dissolution; filter if cloudy.[1]
-
Instrument: 400 MHz or higher (Bruker Avance or equivalent).
-
Pulse Sequence (1H): zg30 (30° pulse). Delay (D1) ≥ 1.0 s to ensure relaxation of aromatic protons.[1] Scans (NS) = 16.[1]
-
Pulse Sequence (HMBC): hmbcgpndqf.[1] Optimize for long-range coupling (
Hz). -
Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H. Phase manually.
Protocol B: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]
-
Success Criterion: Target peak must show a single mass trace (
) with no shoulder peaks indicating isomeric impurities.[1]
References
-
PubChem. 4-Iodo-N,3-dimethylbenzamide (Compound). National Library of Medicine.[1][4] Available at: [Link][1]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]
-
Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes (Supporting Info - NMR Data for substituted benzamides). RSC Advances. Available at: [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
